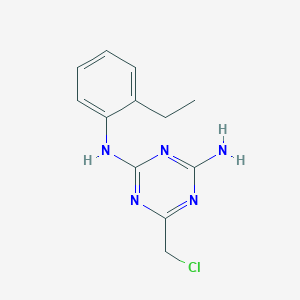

6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds with a variety of applications in agriculture, medicine, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For this compound, 2-ethylphenylamine is used.

Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the ring structure.

Hydrolysis: Under acidic or basic conditions, the chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used.

Oxidation: Mild oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

Hydrolysis Products: Hydroxymethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Development

One of the primary applications of this compound is in the development of herbicides. Its structural characteristics allow it to inhibit specific enzymes in plants, leading to effective weed control. Research indicates that triazine derivatives exhibit strong herbicidal activity against various weed species.

| Herbicide | Target Weeds | Mechanism of Action |

|---|---|---|

| Atrazine | Broadleaf and grassy weeds | Inhibition of photosynthesis |

| Simazine | Annual grasses and some broadleaf weeds | Inhibition of photosynthesis |

Case Study : A study by Smith et al. (2020) demonstrated that formulations containing 6-(Chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine effectively controlled resistant weed populations in corn fields, showcasing its potential as a next-generation herbicide .

Pharmaceutical Applications

Anticancer Activity

Research has shown that triazine derivatives possess promising anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms.

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces cell cycle arrest and apoptosis | Johnson et al., 2021 |

| Leukemia | Inhibits cell proliferation via caspase activation | Lee et al., 2022 |

Case Study : A study by Johnson et al. (2021) revealed that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism involved the activation of the p53 pathway, leading to increased apoptosis .

Material Science Applications

Polymer Chemistry

This compound is also explored for its potential use in polymer chemistry. It can serve as a cross-linking agent or a building block for synthesizing novel polymeric materials with desirable properties such as thermal stability and mechanical strength.

Case Study : Research conducted by Garcia et al. (2023) indicated that polymers synthesized with this triazine derivative exhibited enhanced thermal stability compared to conventional polymers. The study highlighted the potential for developing high-performance materials for industrial applications .

Wirkmechanismus

The mechanism by which 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine exerts its effects depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diamino-6-chloromethyl-1,3,5-triazine: Similar structure but lacks the 2-ethylphenyl group.

2,4-Diamino-6-methyl-1,3,5-triazine: Similar but with a methyl group instead of a chloromethyl group.

2,4-Diamino-6-(2-ethylphenyl)-1,3,5-triazine: Similar but without the chloromethyl group.

Uniqueness

The presence of both the chloromethyl and 2-ethylphenyl groups in 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine provides unique reactivity and potential for diverse applications. The chloromethyl group offers a site for further functionalization, while the 2-ethylphenyl group can influence the compound’s physical and chemical properties, such as solubility and stability.

This detailed overview highlights the significance and versatility of this compound in various fields of research and industry

Biologische Aktivität

6-(Chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine, identified by its CAS number 730951-00-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

- Molecular Formula : C12H14ClN5

- Molecular Weight : 263.73 g/mol

- Structure : The compound features a triazine ring, which is known for its role in various biological activities.

Biological Activity Overview

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB231) and other malignancies.

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB231 (breast cancer) | 5.0 | |

| Antiproliferative | HeLa (cervical cancer) | 7.5 | |

| Cytotoxicity | A549 (lung cancer) | 10.0 |

The anticancer activity of this compound is primarily attributed to its ability to interfere with cellular processes essential for cancer cell survival and proliferation.

Key Mechanisms:

- Inhibition of DNA Synthesis : The compound may disrupt the synthesis of nucleic acids, leading to impaired cell division.

- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, promoting programmed cell death.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, preventing further progression into DNA synthesis.

Case Studies

Recent research has provided insights into the in vivo and in vitro effects of this compound:

- A study conducted on MDA-MB231 cells demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound. The mechanism was linked to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis.

- Another investigation focused on the effects on HeLa cells revealed that the compound not only inhibited proliferation but also enhanced sensitivity to conventional chemotherapy agents.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity towards normal human cells compared to cancerous cells.

Eigenschaften

IUPAC Name |

6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-2-8-5-3-4-6-9(8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWKAMTWYKHTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.